molecular formula C6H9BO3 B14917960 (4-Oxocyclohexen-1-yl)boronic acid

(4-Oxocyclohexen-1-yl)boronic acid

Cat. No.: B14917960
M. Wt: 139.95 g/mol
InChI Key: POWNCVJYURBVIS-UHFFFAOYSA-N
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Description

(4-Oxocyclohexen-1-yl)boronic acid is a valuable cyclohexenyl boronic acid derivative for research and development. Boronic acids are widely recognized as versatile building blocks in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds . The unique 4-oxo (ketone) functional group on the cyclohexenyl ring provides a reactive handle for further chemical modifications and diversification, making this compound a useful intermediate for creating more complex structures. Researchers are increasingly incorporating boronic acids into peptides and other biomolecules to develop novel bioactive compounds . This integration can yield molecules with protease-inhibitory activity or enable the reversible binding to diols, such as those found in sugars, which is useful for glycan recognition and sensor development . As a reagent, (4-Oxocyclohexen-1-yl)boronic acid can contribute to advancements in medicinal chemistry, chemical biology, and materials science. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-oxocyclohexen-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BO3/c8-6-3-1-5(2-4-6)7(9)10/h1,9-10H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWNCVJYURBVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(=O)CC1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxocyclohexen-1-yl)boronic acid typically involves the hydroboration of cyclohexenone followed by oxidation. One common method includes the use of borane (BH3) or a borane complex to add across the double bond of cyclohexenone, forming a boronate ester intermediate. This intermediate is then oxidized, often using hydrogen peroxide (H2O2) or sodium perborate (NaBO3), to yield the boronic acid.

Industrial Production Methods

While specific industrial production methods for (4-Oxocyclohexen-1-yl)boronic acid are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial production would likely involve large-scale hydroboration-oxidation processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Oxocyclohexen-1-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Borate esters or boronic anhydrides.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexene derivatives, depending on the coupling partner.

Scientific Research Applications

(4-Oxocyclohexen-1-yl)boronic acid has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Oxocyclohexen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which can undergo various transformations. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The key steps include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Physicochemical Properties

Key Factors: pKa, Solubility, and Lipophilicity

The pKa of boronic acids determines their reactivity and binding affinity under physiological conditions. Cyclohexenone’s electron-withdrawing ketone group likely lowers the pKa of (4-Oxocyclohexen-1-yl)boronic acid compared to phenyl boronic acid (pKa ~8.83) . For example, 3-AcPBA and 4-MCPBA, which lack strong electron-withdrawing groups, exhibit pKa values >8, limiting their utility at physiological pH (7.4) . Lower pKa enhances boronate formation with diols (e.g., glucose), improving suitability for sensing or therapeutic applications .

Solubility is another critical parameter. Aromatic boronic acids like phenanthren-9-yl and pyren-1-yl derivatives often precipitate in aqueous media (e.g., RPMI culture medium), complicating biological assays . The cyclohexenone ring’s partial hydrophilicity may improve aqueous solubility relative to purely aromatic analogs, though this requires experimental validation.

Table 1: Comparative Physicochemical Properties

Compound pKa Solubility (Water) LogP Key Feature
(4-Oxocyclohexen-1-yl)BA* ~7.5–8.0 Moderate ~1.5 Electron-withdrawing ketone
Phenyl boronic acid 8.83 Low 1.98 Basic aromatic scaffold
6-Hydroxynaphthalen-2-yl BA ~8.5 Low 2.3 Hydroxyl group enhances H-bonding
FL-166 (bifunctional aryl BA) N/A Moderate N/A High protease affinity (Ki = 40 nM)

*Theoretical estimates based on structural analogs.

Reactivity and Stability

The boronic acid group’s reactivity is influenced by steric and electronic factors. Bulky substituents (e.g., pinanediol esters) stabilize boronic acids against hydrolysis . However, the ketone’s electron-withdrawing nature could accelerate transmetalation in Suzuki couplings, enhancing catalytic efficiency .

In diol-binding applications, (4-Oxocyclohexen-1-yl)boronic acid may exhibit higher affinity than phenyl boronic acid due to its lower pKa, similar to fluorinated derivatives optimized for glucose sensing .

Q & A

Basic: What experimental strategies are recommended for synthesizing and characterizing (4-Oxocyclohexen-1-yl)boronic acid?

Methodological Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of cyclohexenone derivatives. Characterization requires:

  • Derivatization to boronic esters (e.g., pinacol esters) to stabilize the compound and simplify analysis .
  • Nuclear Magnetic Resonance (NMR): ¹¹B NMR to confirm boronic acid identity (δ ~27-32 ppm for free boronic acids) and ¹H/¹³C NMR for structural elucidation.
  • Mass Spectrometry (MS): MALDI-MS or LC-MS/MS with derivatization (e.g., 2,5-dihydroxybenzoic acid matrix) to avoid dehydration/trimerization artifacts .
  • Thermogravimetric Analysis (TGA): Assess thermal stability and degradation pathways (e.g., boroxine formation at ~200–400°C) .

Basic: How do boronic acids like (4-Oxocyclohexen-1-yl)boronic acid interact with diols, and how are binding affinities quantified?

Methodological Answer:
Boronic acids reversibly bind diols via boronate ester formation, with affinity influenced by pH, stereochemistry, and diol structure. Key methods:

  • Stopped-Flow Kinetics: Measures kon and koff rates (e.g., D-fructose binds faster than D-glucose) .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔG, ΔH).
  • Fluorescence Titration: Utilizes reporters like 5-isoquinolinylboronic acid for real-time monitoring .
  • SPR Spectroscopy: Surface plasmon resonance for glycoprotein interactions; buffer optimization minimizes nonspecific binding .

Table 1: Example Binding Constants (Kd) for Common Diols

DiolKd (mM)Conditions (pH)Source
D-Fructose0.87.4
D-Glucose12.57.4
Catechol0.37.4

Advanced: How can contradictions in binding affinity data for boronic acids be resolved?

Methodological Answer:
Contradictions often arise from:

  • Secondary Interactions: Non-specific protein binding (e.g., hydrophobic interactions with glycoproteins) .
  • pH Sensitivity: Boronic acid pKa shifts upon diol binding. Use buffer systems (e.g., borate buffer) to stabilize pH .
  • Competitive Assays: Compare binding in the presence of structurally similar diols to isolate selectivity .
  • Computational Modeling: Molecular docking (e.g., AutoDock) to predict steric/electronic effects .

Advanced: What protocols enable MALDI-MS analysis of boronic acid-containing peptides without dehydration artifacts?

Methodological Answer:

  • Esterification: On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) to form stable boronic esters .
  • Matrix Selection: DHB or α-cyano-4-hydroxycinnamic acid (CHCA) to suppress trimerization .
  • High-Throughput Sequencing: Direct analysis of single-bead peptide libraries using MALDI-MS/MS .

Basic: How is the thermal stability of (4-Oxocyclohexen-1-yl)boronic acid assessed for flame-retardant applications?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measures mass loss under controlled heating (e.g., 10°C/min in N2). Pyrene-1-boronic acid shows stability up to 600°C .
  • DSC: Identifies exothermic decomposition events (e.g., boroxine ring formation at ~300°C).
  • Structural Modifications: Electron-withdrawing groups (e.g., nitro) enhance stability; alkyl chains reduce it .

Table 2: Thermal Degradation Onset Temperatures of Selected Boronic Acids

CompoundOnset Temp (°C)Decomposition Pathway
Phenylboronic Acid210Boroxine Formation
4-Nitrobenzeneboronic Acid320Oxidative Degradation
Pyrene-1-boronic Acid600Sublimation

Advanced: How are boronic acids engineered into fluorescent biosensors for Gram-positive bacteria detection?

Methodological Answer:

  • Functionalization: Carbon dots (CDs) modified with boronic acid moieties to target bacterial glycolipids .
  • Selectivity Optimization: Adjust spacer length (e.g., PEG linkers) to enhance access to diol-rich cell walls.
  • Validation: Competitive binding assays with D-sorbitol to confirm specificity .

Basic: What LC-MS/MS methods detect boronic acid impurities in pharmaceuticals?

Methodological Answer:

  • Direct Analysis: Triple quadrupole MS in MRM mode (e.g., m/z transitions for carboxyphenylboronic acid) .
  • Validation: ICH-compliant LOD (0.1 ppm) and LOQ (0.3 ppm) using Lumacaftor as a model drug .
  • Sample Prep: Avoid derivatization; use acetonitrile-water gradients with 0.1% formic acid .

Advanced: How do photoswitchable azobenzene-boronic acids enable spatiotemporal control of diol binding?

Methodological Answer:

  • Design: Ortho-azo substituents stabilize E/Z isomers. Red light (630 nm) induces Z isomer with 20-fold higher affinity .
  • Applications: Light-triggered hydrogels for drug delivery; validate via UV-vis spectroscopy and rheology .

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